![molecular formula C16H24N2O2 B594132 Norsufentanil-d3 CAS No. 1204688-16-3](/img/structure/B594132.png)
Norsufentanil-d3
Übersicht
Beschreibung
Norsufentanil-d3 is a variant of Norsufentanil that contains three deuterium atoms . It is used as an internal standard for the quantification of norsufentanil by GC- or LC-mass spectrometry .
Synthesis Analysis
Norsufentanil analogues have been synthesized using a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction . The construction of the alkynyl group on norsufentanil is followed by this reaction .Molecular Structure Analysis
The molecular formula of Norsufentanil-d3 is C16H24N2O2 . It has a molecular weight of 279.39 g/mol .Chemical Reactions Analysis
The metabolism of new fentanyl analogs like Norsufentanil-d3 generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation .Physical And Chemical Properties Analysis
Norsufentanil-d3 has a molecular weight of 279.39 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 279.202608250 g/mol .Wissenschaftliche Forschungsanwendungen
Radioligand Binding Assay
Norsufentanil-d3 has been utilized in radioligand binding assays to evaluate the affinity of novel opioid compounds. This application is crucial for determining the potential efficacy of new analgesic drugs. For instance, derivatives of norsufentanil containing a triazole ring were synthesized and their binding affinities were assessed using norsufentanil-d3 as a standard .
Pharmacological Evaluation
In pharmacology, norsufentanil-d3 serves as a reference compound in evaluating the anti-nociceptive activity of synthesized analogues. The tail-flick test is a common method used in this field, where norsufentanil-d3’s analogues are tested for their pain-relieving properties .
Mass Spectrometry
Norsufentanil-d3 is used as an internal standard in gas chromatography (GC) or liquid chromatography (LC) mass spectrometry for the quantification of norsufentanil. This application is essential in forensic chemistry and toxicology for accurate measurement and analysis .
Synthetic Chemistry
The compound plays a role in synthetic chemistry, particularly in the synthesis of novel opioid analogues. The introduction of the alkynyl group on norsufentanil followed by copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction is a method used to create new derivatives for further study .
Opioid Receptor Research
Norsufentanil-d3 aids in opioid receptor research by acting as a comparator in binding studies. It helps in understanding the interaction between opioid receptors and various ligands, which is fundamental for developing new therapeutic agents .
Drug Development
In drug development, norsufentanil-d3 is used to investigate the metabolic pathways of opioids. Understanding the metabolism of drugs like sufentanil, of which norsufentanil is a metabolite, is vital for developing safer and more effective analgesics .
Pain Management Research
Research into pain management benefits from norsufentanil-d3 as it provides a benchmark for comparing the efficacy of new analgesic drugs. It is particularly useful in studies aimed at treating intolerable and agonizing pain, such as that experienced by cancer patients .
Forensic Applications
Lastly, norsufentanil-d3 is significant in forensic applications. It is used for the detection and quantification of opioid compounds in various biological samples, which is crucial for legal and medical investigations .
Wirkmechanismus
Target of Action
Norsufentanil-d3, a deuterium-labeled derivative of Norsufentanil , primarily targets the μ-opioid receptor . This receptor plays a crucial role in mediating the analgesic effects of opioids. Norsufentanil-d3 is selective for the μ-opioid receptor, showing a higher affinity for this receptor compared to the δ-receptor .
Mode of Action
Norsufentanil-d3, like other members of its class, produces its effects by binding to the μ-opioid receptor . Once receptor binding occurs, it exerts its effects by opening K+ channels and inhibiting Ca++ channels . This action results in hyperpolarization of the cell membrane, reducing neuronal excitability and ultimately leading to analgesia .
Biochemical Pathways
The metabolism of Norsufentanil-d3 can be anticipated to generally involve reactions like hydrolysis , hydroxylation (and further oxidation steps), N- and O-dealkylation , and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Norsufentanil-d3, being a molecule with a pKa that allows it to be highly ionized, has the characteristic to cross the blood-brain barrier freely . This property significantly influences its bioavailability and contributes to its rapid onset of action .
Result of Action
The molecular and cellular effects of Norsufentanil-d3’s action primarily involve the induction of analgesia. By binding to the μ-opioid receptor and modulating ion channel activity, it decreases neuronal excitability, which can lead to pain relief .
Action Environment
The action, efficacy, and stability of Norsufentanil-d3 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its effects. Additionally, individual factors such as age, health status, and genetic makeup can also impact the drug’s action .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-phenyl-N-[4-(trideuteriomethoxymethyl)piperidin-4-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOZGJWEIWAWML-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCC1(CCNCC1)N(C2=CC=CC=C2)C(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901038275 | |
Record name | Norsufentanil-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901038275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1204688-16-3 | |
Record name | Norsufentanil-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901038275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.